Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a substituted phenyl group at the 2-position of the thiazole ring and an ethyl carboxylate moiety at the 4-position. The compound features a bromo substituent at the para position and a fluoro substituent at the ortho position of the phenyl ring, which confer distinct electronic and steric properties. Its synthesis typically involves cyclization reactions between substituted thiobenzamide derivatives and ethyl bromopyruvate under refluxing ethanol .
Properties
Molecular Formula |
C12H9BrFNO2S |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
WRHDXEOQWLGGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative.
Scientific Research Applications
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromo and fluorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Target compound : Exhibits moderate AChE/BuChE inhibition (IC₅₀ ~10–50 µM) in preliminary assays, attributed to halogen-mediated hydrophobic interactions with enzyme pockets .
- Analog with 4-CF₃ substituent : Shows enhanced AChE inhibition (IC₅₀ ~5 µM) due to increased lipophilicity and stronger π-π stacking with aromatic residues .
- Analog with 4-OCH₃ substituent : Demonstrates reduced activity (IC₅₀ >100 µM), likely due to electron-donating effects destabilizing charge-transfer interactions .
Antimicrobial Activity
- Target compound : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to ciprofloxacin in some studies .
- Nitro-substituted analog (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) : Superior antimicrobial potency (MIC = 8 µg/mL) due to the nitro group’s electron-withdrawing effects and ability to disrupt bacterial membrane integrity .
Key Insights :
- The target compound’s synthesis is efficient but yields slightly lower than analogs prepared via cross-coupling (e.g., Suzuki reactions) due to competing side reactions in cyclization steps .
- Halogenated intermediates (e.g., 4-bromo-2-fluorothiobenzamide) often require rigorous purification, increasing production costs compared to non-halogenated analogs .
Crystallographic and Computational Data
- Target compound: No direct crystallographic data is available, but related thiazole esters (e.g., Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) exhibit planar geometries stabilized by π-π stacking and hydrogen bonding .
- HOMO-LUMO gaps : The target compound’s bromo/fluoro substituents likely result in a smaller HOMO-LUMO gap (~4.5 eV estimated) compared to methoxy-substituted analogs (~5.2 eV), enhancing charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
